2-(3-Chlorophenyl)ethyl cyclohexyl ketone

CAS No.: 898787-56-9

Cat. No.: VC7816680

Molecular Formula: C15H19ClO

Molecular Weight: 250.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898787-56-9 |

|---|---|

| Molecular Formula | C15H19ClO |

| Molecular Weight | 250.76 g/mol |

| IUPAC Name | 3-(3-chlorophenyl)-1-cyclohexylpropan-1-one |

| Standard InChI | InChI=1S/C15H19ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2 |

| Standard InChI Key | ALUPGMNRJWMPHF-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C(=O)CCC2=CC(=CC=C2)Cl |

| Canonical SMILES | C1CCC(CC1)C(=O)CCC2=CC(=CC=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Structure

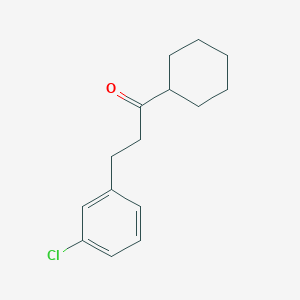

The compound consists of a cyclohexyl ring attached to a ketone group, with a 2-(3-chlorophenyl)ethyl substituent (Figure 1). Key structural attributes include:

-

Cyclohexyl group: Adopts a chair conformation, enhancing steric stability.

-

Ketone moiety: Electron-withdrawing nature facilitates nucleophilic reactions.

-

3-Chlorophenyl group: Introduces halogen-based electronic effects, influencing reactivity .

Table 1: Fundamental Chemical Data

Synthetic Methodologies

Friedel-Crafts Acylation

A widely reported method involves reacting 3-chlorophenylacetyl chloride with cyclohexane in the presence of (Scheme 1) . Key conditions:

-

Solvent: Dichloromethane or 1,2-dichloroethane.

-

Temperature: 0–25°C.

Palladium-Catalyzed Cross-Coupling

An alternative route employs Sonogashira coupling between 3-chlorophenylacetylene and cyclohexanoyl chloride, followed by hydrohalogenation (Table 2) . This method achieves Z/E stereoselectivity ratios up to 99:1 for β-halovinyl ketone intermediates .

Table 2: Optimization of Cross-Coupling Conditions

Physicochemical Properties

Spectral Data

-

NMR (CDCl): δ 7.33–7.45 (m, 4H, aromatic), 2.85 (t, Hz, 2H, CH), 2.55–2.62 (m, 1H, cyclohexyl), 1.45–1.78 (m, 10H, cyclohexyl) .

Thermal Stability

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Anticancer agents: Functionalization at the ketone group enables conjugation with cytoprotective noviomimetics .

-

Antipsychotics: Cyclohexyl groups enhance blood-brain barrier permeability .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume